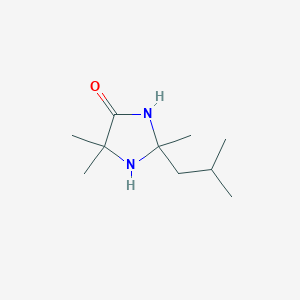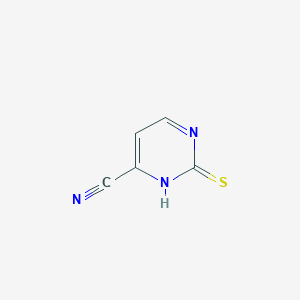
2-Mercaptopyrimidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Mercaptopyrimidine-4-carbonitrile: is a heterocyclic compound containing sulfur and nitrogen atoms within its structure It is a derivative of pyrimidine, characterized by the presence of a mercapto group (-SH) at the second position and a cyano group (-CN) at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercaptopyrimidine-4-carbonitrile typically involves the condensation of suitable precursors under specific reaction conditions. One common method involves the reaction of 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate with an appropriate α,β-unsaturated ketone in glacial acetic acid . Another approach includes the use of 4,6-diamino-2-mercaptopyrimidine as a chelating agent for the preparation of metal-organic frameworks .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
化学反応の分析
Types of Reactions
2-Mercaptopyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Conversion to amines.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
2-Mercaptopyrimidine-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and metal-organic frameworks.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the preparation of catalysts and other functional materials.
作用機序
The mechanism of action of 2-Mercaptopyrimidine-4-carbonitrile involves its interaction with molecular targets and pathways. In biological systems, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
類似化合物との比較
Similar Compounds
- 2-Mercaptopyridine-3-carbonitrile
- 2-Mercaptopyridine-5-carbonitrile
- 4,6-Diamino-2-mercaptopyrimidine
Uniqueness
2-Mercaptopyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to other similar compounds, it offers a unique combination of functional groups that can be exploited for various applications in research and industry .
特性
CAS番号 |
1330755-49-1 |
|---|---|
分子式 |
C5H3N3S |
分子量 |
137.16 g/mol |
IUPAC名 |
2-sulfanylidene-1H-pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C5H3N3S/c6-3-4-1-2-7-5(9)8-4/h1-2H,(H,7,8,9) |
InChIキー |
SKEOFJGCGAOJAR-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=S)N=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


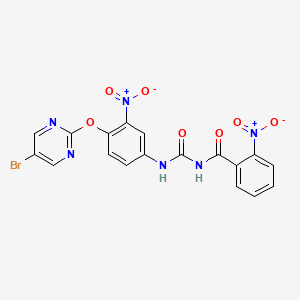
![[(1S)-2-amino-1-phenylethyl]dimethylamine](/img/structure/B15219260.png)
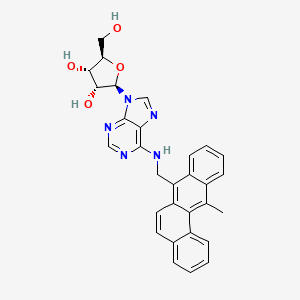
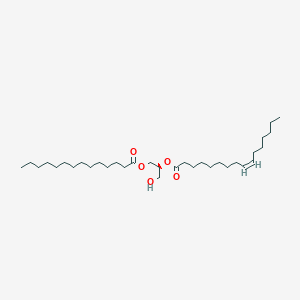
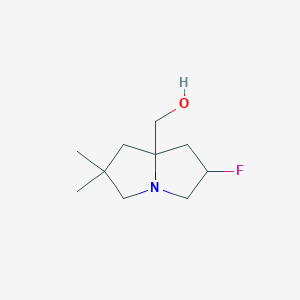
![3-Methoxy-N-methyl-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B15219297.png)


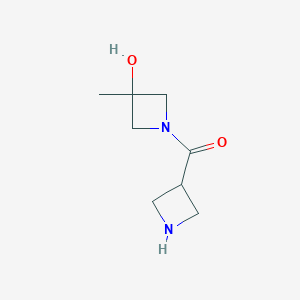
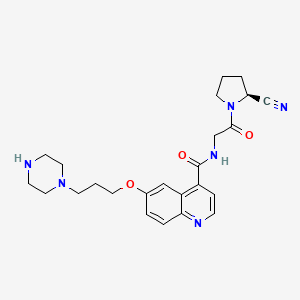

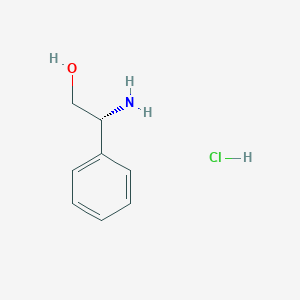
![1-phenyl-N-[2-(2-thienyl)ethyl]cyclopentanecarboxamide](/img/structure/B15219345.png)
